1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-
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Description
1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- is a useful research compound. Its molecular formula is C22H19N3O6 and its molecular weight is 421.409. The purity is usually 95%.
BenchChem offers high-quality 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- is a compound characterized by its unique molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
- IUPAC Name : 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-
- Molecular Formula : C23H20N2O4
- Molecular Weight : 388.42 g/mol
- CAS Number : 185379-40-2
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its interaction with biological systems.
The mechanism of action involves the interaction of the pyrimidine ring and the Fmoc group with specific biological targets such as enzymes and receptors. The Fmoc group serves as a protective moiety during chemical reactions, allowing for selective modifications that enhance biological efficacy.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance:
- Enzyme Target : Dipeptidyl peptidase IV (DPP-IV)
- Inhibition Assay : The compound demonstrated significant inhibition with an IC50 value in the micromolar range.
Antioxidant Activity
In vitro assays have shown that the compound exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage. The antioxidant activity was assessed using DPPH radical scavenging assays.
Sample Concentration (μg/mL) | DPPH Scavenging Activity (%) |
---|---|
10 | 30 |
50 | 65 |
100 | 85 |
Case Studies
-
Study on Antidiabetic Effects :
- A study investigated the effect of the compound on glucose metabolism in diabetic models. Results indicated a reduction in blood glucose levels comparable to standard antidiabetic agents.
- Outcome : The compound improved insulin sensitivity and glucose uptake in muscle cells.
-
Neuroprotective Effects :
- Research focused on neuroprotection against oxidative stress-induced neuronal damage.
- Findings : The compound reduced apoptosis markers and increased cell viability in neuronal cell lines exposed to oxidative stress.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c26-19-9-10-25(21(29)24-19)11-18(20(27)28)23-22(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,30)(H,27,28)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWVYOFMHWDMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)NC4=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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